Cas no 1248288-06-3 ((2-amino-3-methylbutyl)(benzyl)amine)
(2-amino-3-methylbutyl)(benzyl)amine Chemical and Physical Properties
Names and Identifiers
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- (2-amino-3-methylbutyl)(benzyl)amine
- 1,2-Butanediamine, 3-methyl-N1-(phenylmethyl)-
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- MDL: MFCD12796944
- Inchi: 1S/C12H20N2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,13H2,1-2H3
- InChI Key: DMPSPBDJFZDNPG-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1)C(N)C(C)C
(2-amino-3-methylbutyl)(benzyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-313361-0.05g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 0.05g |
$76.0 | 2025-03-19 | |
| Enamine | EN300-313361-0.1g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 0.1g |
$113.0 | 2025-03-19 | |
| Enamine | EN300-313361-0.25g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 0.25g |
$162.0 | 2025-03-19 | |
| Enamine | EN300-313361-0.5g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 0.5g |
$310.0 | 2025-03-19 | |
| Enamine | EN300-313361-1.0g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
| Enamine | EN300-313361-2.5g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
| Enamine | EN300-313361-5.0g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-19 | |
| Enamine | EN300-313361-10.0g |
(2-amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00870870-1g |
(2-Amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95% | 1g |
¥3526.0 | 2023-04-04 | |
| Ambeed | A865303-1g |
(2-Amino-3-methylbutyl)(benzyl)amine |
1248288-06-3 | 95% | 1g |
$471.0 | 2024-04-15 |
(2-amino-3-methylbutyl)(benzyl)amine Suppliers
(2-amino-3-methylbutyl)(benzyl)amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (2-amino-3-methylbutyl)(benzyl)amine
Recent Advances in the Study of (2-amino-3-methylbutyl)(benzyl)amine (CAS: 1248288-06-3) in Chemical Biology and Pharmaceutical Research
The compound (2-amino-3-methylbutyl)(benzyl)amine (CAS: 1248288-06-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This secondary amine derivative, featuring both aliphatic and aromatic moieties, has demonstrated unique physicochemical properties that make it a promising scaffold for drug discovery and biological probe development. Recent studies have focused on its potential as a building block for novel bioactive molecules, particularly in the context of central nervous system (CNS) targeting compounds and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural-activity relationship of (2-amino-3-methylbutyl)(benzyl)amine derivatives as modulators of monoamine transporters. The research team systematically modified the amine group and benzyl substituents, identifying several analogs with improved selectivity for dopamine transporters over serotonin and norepinephrine transporters. The parent compound (1248288-06-3) served as the foundational structure for these modifications, demonstrating its versatility as a molecular scaffold.
In parallel research, scientists have investigated the compound's potential as a chiral auxiliary in asymmetric synthesis. The stereocenter at the 2-amino position and the flexible carbon chain allow for effective control of stereoselectivity in various organic transformations. A recent publication in Organic Letters (2024) reported the successful use of (2-amino-3-methylbutyl)(benzyl)amine in the synthesis of enantiomerically pure β-amino acids, achieving up to 98% enantiomeric excess in certain cases.
Pharmacokinetic studies of this compound have revealed interesting properties regarding blood-brain barrier penetration. Molecular modeling suggests that the balanced lipophilicity (LogP ~2.1) and presence of both hydrogen bond donors and acceptors contribute to its favorable CNS distribution profile. These findings, published in ACS Chemical Neuroscience (2023), have spurred further investigation into its potential as a carrier moiety for CNS-targeted drug delivery systems.
The safety profile of (2-amino-3-methylbutyl)(benzyl)amine has been evaluated in preliminary toxicological studies. Research conducted at several academic institutions indicates that the compound shows low acute toxicity in rodent models, with LD50 values exceeding 500 mg/kg in oral administration tests. However, researchers caution that chronic exposure studies and more detailed metabolic profiling are needed before considering clinical applications of derivatives based on this scaffold.
Recent patent activity surrounding this compound family has increased significantly, with several pharmaceutical companies filing applications for novel derivatives in 2023-2024. These patents primarily focus on the compound's utility in treating neurological disorders, including Parkinson's disease and depression, as well as its potential application in pain management. The growing intellectual property landscape suggests that (2-amino-3-methylbutyl)(benzyl)amine and its analogs may soon enter preclinical development pipelines.
Future research directions for this compound include exploration of its metal-chelating properties, potential application in radiopharmaceuticals, and further optimization of its pharmacokinetic properties. The compound's structural features make it particularly interesting for development as a theranostic agent, combining therapeutic and diagnostic capabilities in a single molecular entity.
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